

2-Amino-4-morpholinopyridine: A Heterocyclic Keystone for Advanced Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-morpholinopyridine

Cat. No.: B1291362

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-morpholinopyridine has emerged as a valuable and versatile heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural architecture, combining the electron-rich 2-aminopyridine core with the synthetically tractable morpholine moiety, offers a compelling scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of **2-Amino-4-morpholinopyridine**, with a particular focus on its role in the design of targeted kinase inhibitors. Detailed experimental protocols and visualizations of relevant signaling pathways are included to facilitate its practical application in research and drug development.

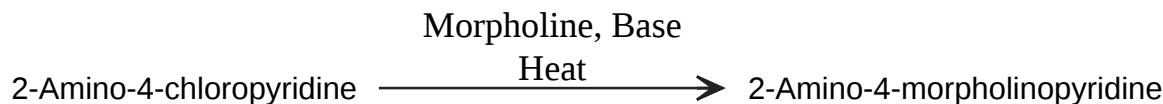
Physicochemical and Spectroscopic Profile

While specific experimental data for **2-Amino-4-morpholinopyridine** is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds. These predicted values serve as a useful guide for reaction planning and compound characterization.

Table 1: Physicochemical Properties of **2-Amino-4-morpholinopyridine**

Property	Predicted Value	Method/Source
Molecular Formula	C ₉ H ₁₃ N ₃ O	-
Molecular Weight	179.22 g/mol	-
pKa	6.5 - 7.5	Prediction based on similar aminopyridines
logP	~1.0	Prediction based on computational models
Aqueous Solubility	Moderately Soluble	Qualitative assessment based on similar structures

Table 2: Predicted Spectroscopic Data for **2-Amino-4-morpholinopyridine**


Spectroscopy	Predicted Chemical Shifts / Bands
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.8-8.0 (d, 1H, H6), 6.2-6.4 (dd, 1H, H5), 6.0-6.2 (d, 1H, H3), 4.5-4.7 (br s, 2H, NH ₂), 3.8-4.0 (t, 4H, morpholine), 3.1-3.3 (t, 4H, morpholine)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 158-160 (C2), 154-156 (C4), 148-150 (C6), 105-107 (C5), 98-100 (C3), 66-68 (morpholine O-CH ₂), 48-50 (morpholine N-CH ₂)
FT-IR (KBr, cm ⁻¹)	3450-3300 (N-H stretch), 2950-2800 (C-H stretch), 1640-1600 (N-H bend and C=C stretch), 1250-1200 (C-N stretch), 1120-1100 (C-O-C stretch)
Mass Spec. (EI)	m/z (%): 179 (M ⁺), 122, 94

Synthesis of 2-Amino-4-morpholinopyridine

A plausible and efficient synthesis of **2-Amino-4-morpholinopyridine** involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyridine precursor with morpholine. 2-Amino-4-chloropyridine is a common and commercially available starting material for this transformation.

Experimental Protocol: Synthesis from 2-Amino-4-chloropyridine

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: Synthesis of **2-Amino-4-morpholinopyridine**.

Materials:

- 2-Amino-4-chloropyridine
- Morpholine
- Potassium carbonate (K_2CO_3) or other suitable base
- Dimethyl sulfoxide (DMSO) or other high-boiling polar aprotic solvent
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-chloropyridine (1.0 eq), potassium carbonate (2.0 eq), and DMSO.
- Add morpholine (1.5 eq) to the reaction mixture.
- Heat the mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **2-Amino-4-morpholinopyridine**.

Application as a Heterocyclic Building Block in Kinase Inhibitor Synthesis

The **2-amino-4-morpholinopyridine** scaffold is a privileged structure in the design of kinase inhibitors, particularly targeting the PI3K/Akt/mTOR and BRAF/MEK/ERK signaling pathways, which are frequently dysregulated in cancer. The 2-amino group serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, while the morpholine group can enhance solubility and metabolic stability.

Workflow for Kinase Inhibitor Development

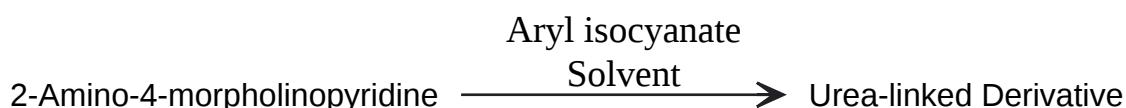

[Click to download full resolution via product page](#)

Figure 2: Drug discovery workflow using the **2-Amino-4-morpholinopyridine** scaffold.

Example Application: Synthesis of a PI3K Inhibitor Scaffold

The 2-amino group of **2-Amino-4-morpholinopyridine** can be readily functionalized, for example, through reaction with an isocyanate to form a urea linkage, a common motif in kinase inhibitors.

Reaction Scheme:

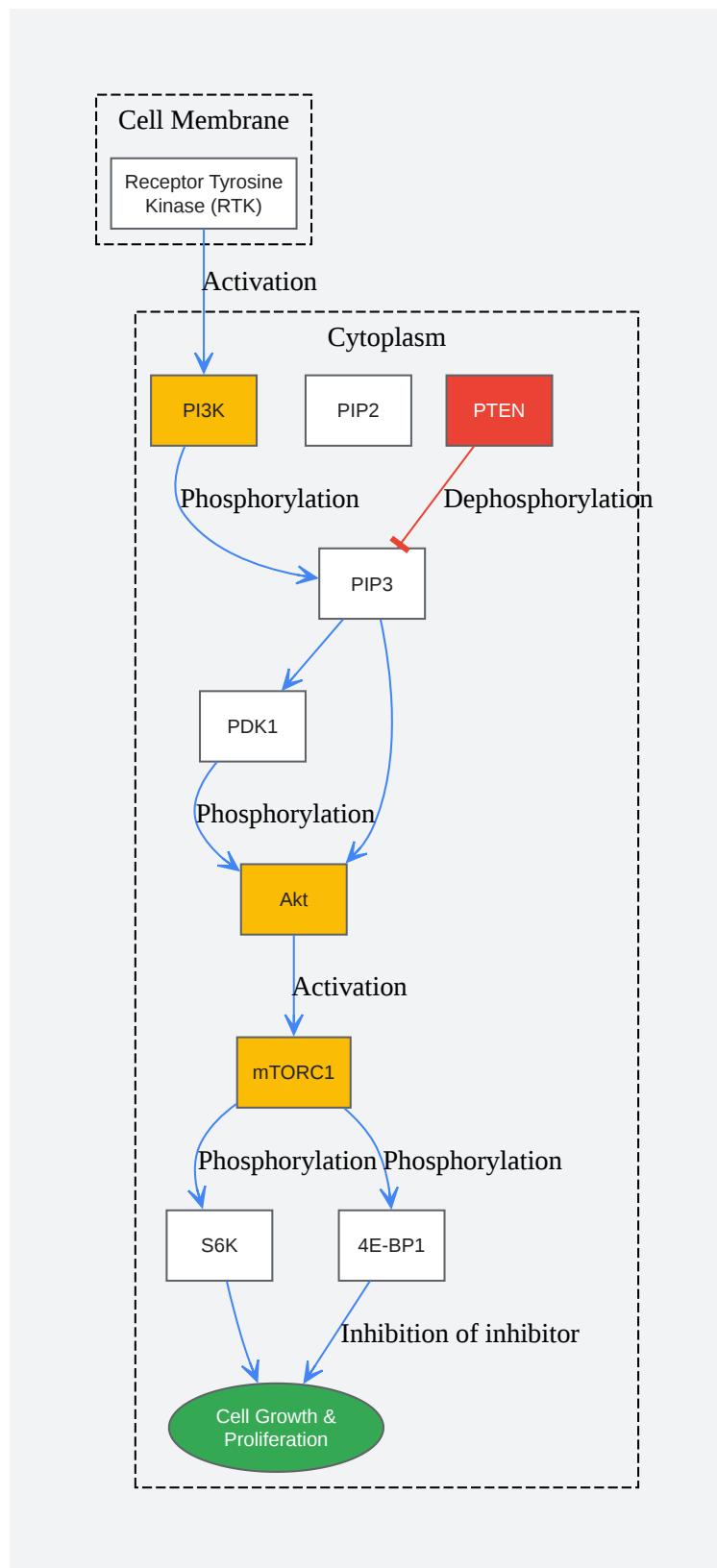
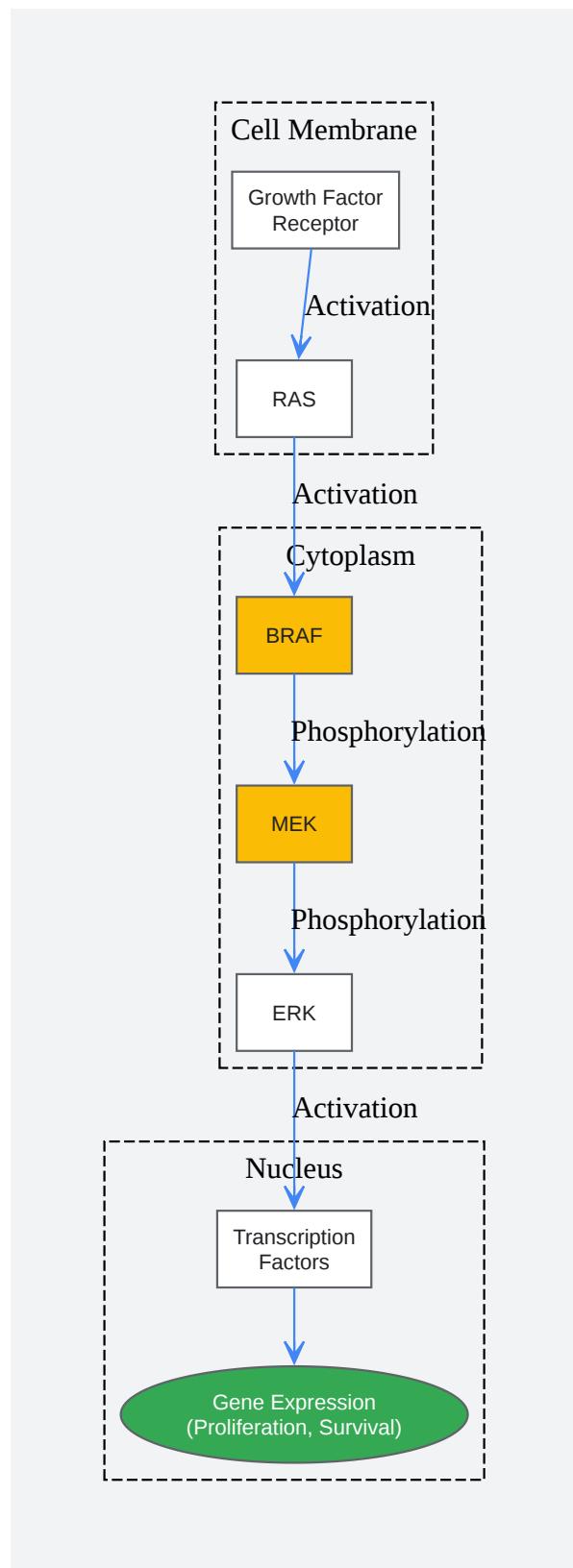

[Click to download full resolution via product page](#)

Figure 3: Functionalization of **2-Amino-4-morpholinopyridine**.

Relevant Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.



[Click to download full resolution via product page](#)

Figure 4: The PI3K/Akt/mTOR signaling pathway.

BRAF/MEK/ERK Signaling Pathway

The BRAF/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.^[4] Mutations in the BRAF gene are prevalent in various cancers, leading to constitutive activation of this pathway.

[Click to download full resolution via product page](#)

Figure 5: The BRAF/MEK/ERK (MAPK) signaling pathway.

Experimental Protocols for Kinase Assays

Evaluating the inhibitory activity of newly synthesized compounds is a critical step in the drug discovery process. Below are generalized protocols for in vitro kinase assays for PI3K and BRAF.

PI3K Kinase Assay (HTRF - Homogeneous Time-Resolved Fluorescence)

Objective: To determine the in vitro inhibitory activity of a test compound against a PI3K isoform (e.g., PI3K α).

Materials:

- Recombinant human PI3K enzyme
- PIP2 substrate
- ATP
- Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Test compound dissolved in DMSO
- HTRF detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH domain, Biotinylated PIP3, and Streptavidin-Allophycocyanin)
- 384-well microplate

Procedure:

- Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
- Add the diluted test compound or DMSO (vehicle control) to the wells of the microplate.
- Add the PI3K enzyme solution to each well.
- Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution containing EDTA.
- Add the HTRF detection reagents and incubate in the dark at room temperature for a specified time (e.g., 30-60 minutes).
- Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths to calculate the HTRF ratio.
- Calculate the percent inhibition for each compound concentration and determine the IC_{50} value by fitting the data to a dose-response curve.

BRAF Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the in vitro binding affinity (IC_{50}) of a test compound to the BRAF kinase.

Materials:

- Recombinant BRAF kinase
- Europium-labeled anti-tag antibody
- Alexa Fluor™ 647-labeled kinase tracer
- Kinase buffer
- Test compound dissolved in DMSO
- 384-well microplate

Procedure:

- Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
- Add the diluted test compound or DMSO (vehicle control) to the wells of the microplate.

- Add a pre-mixed solution of BRAF kinase and the Europium-labeled anti-tag antibody to each well.
- Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the binding reaction.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at two wavelengths (donor and acceptor).
- Calculate the FRET ratio and determine the percent inhibition for each compound concentration.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

2-Amino-4-morpholinopyridine is a highly valuable heterocyclic building block with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors. Its straightforward synthesis and versatile reactivity allow for the rapid generation of diverse compound libraries. The strategic incorporation of this scaffold into drug design campaigns targeting critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR and BRAF/MEK/ERK pathways, represents a promising avenue for the discovery of novel and effective therapeutic agents. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize **2-Amino-4-morpholinopyridine** in their drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2-Amino-4-morpholinopyridine: A Heterocyclic Keystone for Advanced Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291362#2-amino-4-morpholinopyridine-as-a-heterocyclic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com